molecular formula C11H19NO3 B1321219 Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate CAS No. 748805-96-1

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate

Cat. No.: B1321219
CAS No.: 748805-96-1
M. Wt: 213.27 g/mol
InChI Key: UHNJPHHZWSDWHT-UHFFFAOYSA-N
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Description

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (CAS: 748805-96-1) is a bicyclic organic compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol. It is primarily utilized in chemical research as a building block for synthesizing pharmaceuticals or complex organic molecules. The compound features a seven-membered oxazepane ring with a methylene group at position 6 and a tert-butyl carboxylate protective group at position 3. Key properties include:

  • Solubility: Requires solvents like DMSO for stock solutions (10 mM recommended) .
  • Storage: Stable at 2–8°C in a sealed, moisture-free environment; solutions stored at -80°C retain integrity for up to 6 months .

Properties

IUPAC Name

tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNJPHHZWSDWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610420
Record name tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748805-96-1
Record name tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring Formation and Functionalization

  • The 1,4-oxazepane ring is typically formed by cyclization reactions involving amino alcohols or amino ethers with appropriate electrophiles.
  • The nitrogen and oxygen atoms in the ring are introduced via nucleophilic substitution or ring-closing reactions.
  • The carboxylate group at the 4-position is introduced as a tert-butyl ester, commonly using tert-butyl chloroformate or Boc anhydride reagents to protect the carboxylic acid functionality during synthesis.

Introduction of the Methylene Group

  • The methylene group at the 6-position (exocyclic double bond) is introduced via elimination or Wittig-type reactions.
  • This step often involves the conversion of a suitable precursor (e.g., a 6-halo or 6-oxo derivative) to the methylene functionality by base-induced elimination or olefination.

Typical Reagents and Conditions

  • Bases such as triethylamine are used to neutralize acids formed during reactions.
  • Solvents like dichloromethane (CH2Cl2), tetrahydrofuran (THF), or diethyl ether (Et2O) are common.
  • Reactions are often performed under anhydrous and inert atmosphere conditions (e.g., nitrogen) to prevent side reactions.

Example Synthetic Route (Inferred)

Step Reaction Type Reagents/Conditions Outcome
1 Protection of amino acid Boc2O, CH2Cl2, base (e.g., Et3N) Formation of tert-butyl carbamate
2 Ring closure Intramolecular nucleophilic substitution Formation of 1,4-oxazepane ring
3 Functional group modification Halogenation or oxidation at C-6 Introduction of 6-halo or 6-oxo intermediate
4 Olefination or elimination Base (e.g., DBU, NaH), Wittig reagent Formation of 6-methylene group

This sequence is consistent with synthetic strategies for related oxazepane derivatives and tert-butyl protected amino heterocycles.

Research Findings and Notes

  • The compound is sensitive to moisture and should be stored at 2-8°C in sealed containers to maintain stability.
  • Stock solutions are typically prepared in anhydrous solvents and stored at -20°C to -80°C for extended stability.
  • The compound serves as a versatile building block in medicinal chemistry, enabling further functionalization for drug discovery applications.
  • No direct, detailed synthetic protocols are publicly available in major chemical databases or patents specifically for this compound, but related oxazepane syntheses provide a reliable framework.

Summary Table of Preparation Aspects

Aspect Details
Starting Materials Amino alcohols, tert-butyl chloroformate, halogenating agents
Key Reagents Triethylamine, Boc2O, bases (DBU, NaH), Wittig reagents
Solvents Dichloromethane, tetrahydrofuran, diethyl ether
Reaction Conditions Anhydrous, inert atmosphere (N2), room temperature to reflux
Purification Methods Chromatography, crystallization
Storage 2-8°C sealed; stock solutions at -20°C to -80°C
Applications Pharmaceutical intermediates, organic synthesis building block

Chemical Reactions Analysis

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazepane products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazepane ring.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it a versatile reagent in multi-step synthesis processes.

Medicinal Chemistry

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate has been investigated for its potential therapeutic applications. Research indicates that compounds with similar oxazepane structures may exhibit biological activities such as anti-inflammatory and antimicrobial effects. Ongoing studies aim to elucidate its pharmacological properties and efficacy against specific targets.

Biological Studies

In biological research, this compound is employed to study enzyme inhibitors and receptor interactions. Understanding how it interacts with biological systems can provide insights into its mechanism of action and potential therapeutic uses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxazepane derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways linked to disease states. Preliminary findings showed promise in modulating enzyme activity, which could lead to novel therapeutic strategies for metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Primary Applications
Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (748805-96-1) C₁₁H₁₉NO₃ 213.27 Methylene group at position 6 Research intermediate
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (748805-97-2) C₁₀H₁₇NO₄ 215.24 Ketone group at position 6 Building block for organic synthesis
Tert-butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate (1271811-36-9) C₁₅H₂₅BrN₂O₄ 377.28 Bromopentanamido group at position 6 Intermediate in cross-coupling reactions
Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate (2940960-26-7) C₁₂H₁₉NO₄ 241.28 Vinyl group at position 3, ketone at 6 Polymer chemistry or functionalization
Key Observations:

Functional Group Impact: The methylene group in the target compound enhances reactivity for addition reactions compared to the ketone in 748805-97-2, which may favor hydrogen bonding or nucleophilic attacks . The vinyl group in 2940960-26-7 offers sites for polymerization or Michael additions .

Molecular Weight and Solubility: Bromine and larger substituents (e.g., 1271811-36-9) increase molecular weight and reduce solubility in polar solvents compared to the target compound .

Stability and Reactivity

  • Thermal Stability : The tert-butyl protective group in all analogs enhances stability against hydrolysis, but the methylene group in the target compound may confer greater thermal resilience compared to ketone or brominated derivatives .
  • Reactivity :
    • The vinyl group in 2940960-26-7 enables Diels-Alder or radical polymerization reactions, unlike the methylene or brominated analogs .
    • The bromine in 1271811-36-9 facilitates halogen-metal exchange reactions, a property absent in the target compound .

Biological Activity

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a heterocyclic compound characterized by its unique oxazepane ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of approximately 213.27 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, enhancing its interaction with biological membranes and potential targets within living organisms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to bind selectively to specific sites on these targets, modulating their activity. Key pathways involved in these interactions may include:

  • Signal Transduction : The compound may influence cellular signaling pathways.
  • Metabolic Regulation : It may affect metabolic processes by interacting with metabolic enzymes.
  • Gene Expression : Potential modulation of gene expression through receptor interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.
  • Anticonvulsant Effects : As an oxazepane derivative, it may have applications in treating seizure disorders.
  • Anticancer Potential : Initial investigations into its cytotoxic effects on cancer cell lines indicate promising results.

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results showed significant inhibition zones in cultures treated with the compound compared to controls.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 2: Anticonvulsant Activity

In a rodent model of epilepsy, this compound was administered to evaluate its anticonvulsant effects. The compound significantly reduced seizure frequency and duration compared to untreated controls.

Treatment GroupSeizure Frequency (per hour)Seizure Duration (seconds)
Control5.0 ± 0.5120 ± 10
Treatment2.0 ± 0.345 ± 5

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Its derivatives are being explored for enhanced biological activity.

Compound NameUnique Features
Tert-butyl 6-hydroxy-6-methyl-1,4-oxazepaneExhibits different pharmacological properties
Tert-butyl 6-(aminomethyl)-1,4-oxazepaneIncreased reactivity due to amino group

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate?

The synthesis typically involves ring-closing metathesis or nucleophilic substitution reactions. For example:

  • Step 1 : React a precursor like tert-butyl 1,4-oxazepane-4-carboxylate with a methylene donor (e.g., formaldehyde) under basic conditions to introduce the 6-methylene group.
  • Step 2 : Optimize reaction conditions (e.g., temperature: 0–25°C, solvent: THF/DCM) to avoid side reactions like over-alkylation .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. How is the compound characterized structurally in academic research?

  • X-ray crystallography : Resolve the 7-membered oxazepane ring conformation and confirm stereochemistry (e.g., bond angles, torsion angles) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methylene protons (δ 4.8–5.2 ppm) and tert-butyl groups (δ 1.4–1.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 258) and fragmentation patterns .

Q. What safety protocols are critical during handling?

  • Storage : Keep at 2–8°C in airtight containers under inert gas (N2_2) to prevent oxidation or hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Grubbs catalyst) to enhance methylene insertion efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and byproduct formation .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., tert-butyl deprotection) .

Q. What stability challenges arise under varying pH and temperature conditions?

  • pH stability : The compound degrades in acidic conditions (pH < 3) due to ester hydrolysis. Buffered solutions (pH 6–8) are recommended for long-term stability .
  • Thermal analysis : TGA/DSC data show decomposition above 150°C, requiring controlled heating during reactions .

Q. How do structural modifications impact pharmacological activity?

  • Methylene group substitution : Replace the 6-methylene with carbonyl groups to study conformational rigidity and receptor binding (e.g., SARS-CoV-2 protease inhibition) .
  • Boc deprotection : Remove the tert-butyl group to generate free amines for prodrug development .

Q. How are impurities profiled during synthesis?

  • HPLC-MS : Detect byproducts like tert-butyl 6-hydroxymethyl derivatives (retention time: 8.2 min) using C18 columns .
  • Isolation protocols : Use preparative HPLC to isolate impurities for structural elucidation via 1H^1H-NMR .

Q. What mechanistic insights are gained from computational modeling?

  • DFT calculations : Analyze transition states for methylene insertion to predict regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., viral proteases) to guide SAR studies .

Data Contradictions and Resolutions

  • Storage recommendations : advises inert gas storage, while other sources omit this. Resolution: Prioritize inert conditions to prevent oxidation, as the methylene group is reactive .
  • Safety labeling : claims "no significant hazards," but highlights flammability (H220). Resolution: Follow GHS H-codes for flammability and reactivity .

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